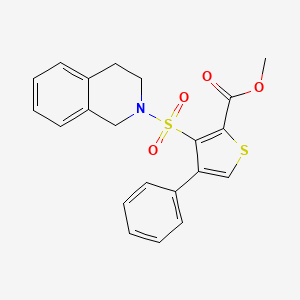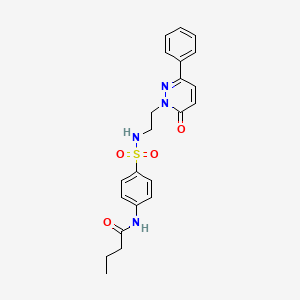![molecular formula C22H20N6O3 B11267370 3-(4-Methoxyphenyl)-5,7-dimethyl-9-benzyl-5,7,9-trihydro-1,2,4-triazolo[3,4-i] purine-6,8-dione](/img/structure/B11267370.png)
3-(4-Methoxyphenyl)-5,7-dimethyl-9-benzyl-5,7,9-trihydro-1,2,4-triazolo[3,4-i] purine-6,8-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-benzyl-3-(4-methoxyphenyl)-5,7-dimethyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione is a heterocyclic compound that belongs to the triazolopyrimidine class. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, along with benzyl, methoxyphenyl, and dimethyl substituents. These structural features contribute to its diverse chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-benzyl-3-(4-methoxyphenyl)-5,7-dimethyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through the cyclization of appropriate hydrazine derivatives with carbonyl compounds under acidic or basic conditions.
Fusion with Pyrimidine Ring: The triazole ring is then fused with a pyrimidine ring through a series of condensation reactions, often involving the use of strong acids or bases as catalysts.
Introduction of Substituents: The benzyl, methoxyphenyl, and dimethyl groups are introduced through various substitution reactions, using reagents such as benzyl halides, methoxyphenyl halides, and methylating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
化学反応の分析
反応の種類: 3-(4-メトキシフェニル)-5,7-ジメチル-9-ベンジル-5,7,9-トリヒドロ-1,2,4-トリアゾロ[3,4-i]プリン-6,8-ジオンは、次を含むさまざまな化学反応を受けることができます。
酸化: この化合物は、過マンガン酸カリウムまたは過酸化水素などの酸化剤を使用して酸化できます。
還元: 還元反応は、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。
一般的な試薬と条件:
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: メタノール中の水素化ホウ素ナトリウム。
生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の反応条件と試薬によって異なります。 たとえば、酸化は対応するカルボン酸を生成する可能性があり、一方、還元はアルコール誘導体を生成する可能性があります .
4. 科学研究への応用
3-(4-メトキシフェニル)-5,7-ジメチル-9-ベンジル-5,7,9-トリヒドロ-1,2,4-トリアゾロ[3,4-i]プリン-6,8-ジオンは、いくつかの科学研究アプリケーションを持っています。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 酵素阻害剤または受容体モジュレーターとしての可能性について調査されています。
医学: 抗炎症作用や抗がん作用を含む、潜在的な治療的特性について探索されています。
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for enzyme inhibition studies and receptor binding assays.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities. Its ability to interact with various biological targets makes it a promising lead compound for drug development.
Industry
In the industrial sector, the compound is used in the development of new materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for a wide range of applications.
作用機序
3-(4-メトキシフェニル)-5,7-ジメチル-9-ベンジル-5,7,9-トリヒドロ-1,2,4-トリアゾロ[3,4-i]プリン-6,8-ジオンの作用機序は、特定の分子標的との相互作用を含みます。この化合物は、酵素または受容体に結合し、それらの活性を調節し、さまざまな生物学的効果をもたらす可能性があります。 たとえば、特定のキナーゼの活性を阻害したり、DNAと相互作用してその効果を発揮したりする可能性があります .
類似化合物:
チオフェン誘導体: 抗炎症作用や抗がん作用を含む、さまざまな生物学的活性で知られています.
ピリミジン誘導体: 抗酸化作用や抗菌作用を含む、さまざまな薬理学的効果を示します.
チアゾール誘導体: さまざまな薬物や生物活性物質の開発に使用されます.
ユニークさ: 3-(4-メトキシフェニル)-5,7-ジメチル-9-ベンジル-5,7,9-トリヒドロ-1,2,4-トリアゾロ[3,4-i]プリン-6,8-ジオンは、その特定の構造的特徴と複数の官能基の存在によりユニークです。
類似化合物との比較
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share the triazole ring but differ in the fused ring system and substituents.
1,2,4-Triazolo[4,3-a]pyrimidines: These compounds have a similar triazole-pyrimidine fusion but differ in the position of the triazole ring and substituents.
1,2,4-Triazolo[1,5-c]pyrimidines: These compounds have a different fusion pattern and substituents compared to the target compound.
Uniqueness
The uniqueness of 9-benzyl-3-(4-methoxyphenyl)-5,7-dimethyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione lies in its specific combination of substituents and the triazole-pyrimidine fusion, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C22H20N6O3 |
|---|---|
分子量 |
416.4 g/mol |
IUPAC名 |
5-benzyl-8-(4-methoxyphenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione |
InChI |
InChI=1S/C22H20N6O3/c1-25-19-17(20(29)26(2)22(25)30)27(13-14-7-5-4-6-8-14)21-24-23-18(28(19)21)15-9-11-16(31-3)12-10-15/h4-12H,13H2,1-3H3 |
InChIキー |
NKQLDKVEZIVKDE-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C3=NN=C(N23)C4=CC=C(C=C4)OC)CC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-methoxyphenyl)-3-methyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-sulfonamide](/img/structure/B11267297.png)
![2-(((2-(3-Chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-8-(furan-2-yl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B11267298.png)
![Methyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B11267303.png)
![3-(9-(3,4-Dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)-1-thiomorpholinopropan-1-one](/img/structure/B11267317.png)

![5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole](/img/structure/B11267320.png)

![1-({2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)azepane](/img/structure/B11267330.png)
![4-Phenyl-6-[4-(4-propylbenzenesulfonyl)piperazin-1-YL]pyrimidine](/img/structure/B11267334.png)
![2-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethyl-3-methyl-1-benzofuran-5-sulfonamide](/img/structure/B11267336.png)
![N-(2,4-Dimethylphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxo-2H,3H,4H,6H,7H-[1,3]thiazolo[3,2-A][1,3,5]triazin-7-YL]acetamide](/img/structure/B11267338.png)
![N-(2-fluorophenyl)-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B11267347.png)
![3-(Butylsulfanyl)-7-phenyl-5H,6H,7H-imidazo[2,1-C][1,2,4]triazole](/img/structure/B11267355.png)
![2-{5-[5-(naphthalen-2-yl)-1H-pyrazol-3-yl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B11267359.png)
